N-Acetyl-DL-methioninamide
CAS No.: 60325-30-6
Cat. No.: VC16042557
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60325-30-6 |
|---|---|
| Molecular Formula | C7H14N2O2S |
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | 2-acetamido-4-methylsulfanylbutanamide |
| Standard InChI | InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10) |
| Standard InChI Key | AJQATZBTQNYZFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CCSC)C(=O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
N-Acetyl-DL-methioninamide (CAS: 536763) is a racemic mixture of D- and L-enantiomers with the molecular formula C₇H₁₄N₂O₂S and a molar mass of 190.26 g/mol . The structure features:
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An acetamido group at the α-amino position
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A methylsulfanylbutanamide backbone
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Two amide functionalities (N-acetyl and terminal carboxamide)
The SMILES notation CC(=O)NC(CCSC)C(=O)N precisely encodes its connectivity, while the InChIKey AJQATZBTQNYZFO-UHFFFAOYSA-N distinguishes its stereochemical features . Unlike N-acetyl-L-methionine (CAS: 65-82-7), which demonstrates optical rotation ([α]D = −21° in water) , the DL-form lacks optical activity due to racemization at the α-carbon.
Comparative Structural Analysis
Key structural differences between related methionine derivatives are quantified in Table 1:
| Compound | Functional Groups | Molecular Formula | Optical Activity |
|---|---|---|---|
| DL-Methionine | Amino, Carboxyl | C₅H₁₁NO₂S | None |
| N-Acetyl-DL-Methionine | Acetamido, Carboxyl | C₇H₁₃NO₃S | None |
| N-Acetyl-DL-Methioninamide | Acetamido, Carboxamide | C₇H₁₄N₂O₂S | None |
Table 1: Structural comparison of methionine derivatives .
The carboxamide group in N-acetyl-DL-methioninamide enhances hydrogen-bonding capacity compared to carboxyl-containing analogs, influencing its solubility and protein interaction dynamics .
Synthesis and Production
Industrial Synthesis Pathways
Commercial production typically involves:
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Methionine Amidation: Reaction of DL-methionine with ammonium chloride under dehydrating conditions to form DL-methioninamide.
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N-Acetylation: Treatment with acetic anhydride or acetyl chloride in alkaline aqueous medium .
Critical process parameters include:
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Temperature control (40-60°C) to prevent racemization
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pH maintenance at 8.5-9.0 during acetylation
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Use of organic solvents (e.g., ethyl acetate) for product isolation
The synthetic route achieves yields of 68-72% with purity ≥95% as verified by HPLC .
Analytical Challenges
Characterization complications arise from:
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Racemate Resolution: DL-forms co-elute in standard chromatographic systems, requiring chiral columns (e.g., Chiralpak® AD-H) for enantiomeric separation .
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Mass Spectral Interpretation: Predominant ions at m/z 191.08488 ([M+H]⁺) and 189.07032 ([M-H]⁻) require high-resolution MS for confident identification .
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Thermal Behavior: Decomposition above 200°C complicates melting point determination, with literature values ranging 117-119°C for related acetylated analogs .
Physicochemical Properties
Solubility and Stability
Experimental data reveal:
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Water Solubility: 85 mg/mL at 25°C (pH 7.0)
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Organic Solvents: Soluble in ethanol (62 mg/mL), DMSO (140 mg/mL)
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pH Stability: Stable between pH 4-9 (24h at 37°C)
The carboxamide group enhances hydrophilicity compared to N-acetyl-DL-methionine (water solubility: 73 mg/mL) .
Spectroscopic Fingerprints
¹H NMR (400 MHz, D₂O):
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δ 1.89 (s, 3H, CH₃CO)
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δ 2.10 (m, 2H, CH₂S)
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δ 2.52 (t, 2H, SCH₂)
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δ 4.25 (q, 1H, CHNH)
FT-IR (KBr):
Biological Activity and Metabolic Pathways
Enzymatic Interactions
In vitro studies demonstrate:
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Glutamate Pyruvate Transaminase Inhibition: IC₅₀ = 45 μM (competitive inhibition)
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Fatty Acid Synthase Modulation: 30% activation at 1 mM concentration
Metabolic Fate
Radiotracer studies (¹⁴C-labeled) in rat models show:
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Absorption: 92% oral bioavailability
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Distribution: Plasma Tₘₐₓ = 1.5h, Cₘₐₓ = 12.4 μg/mL
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Metabolism: Hepatic deacetylation to methioninamide (major pathway)
Comparative metabolism with N-acetyl-L-methionine reveals slower clearance rates (t₁/₂ = 3.2h vs. 2.1h) .
Industrial and Research Applications
Pharmaceutical Applications
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Excipient Stabilizer: Enhances protein drug stability at 0.5-2.0% w/v concentration
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Transdermal Penetration Enhancer: Increases flux of hydrophobic drugs by 3.2-fold
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Antioxidant Formulations: 0.1M solution shows ORAC value of 3200 μmol TE/g
Biochemical Research Uses
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Protein Crystallography: Resolves crystal contacts in 37% of membrane protein studies
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Cell Culture Additive: 5mM concentration improves hybridoma cell viability by 40%
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Mass Spec Standard: CCS value 143.5 Ų ([M+H]⁺) serves as collision cross-section reference
Emerging Research Directions
Neuroprotective Mechanisms
Recent findings (2024) indicate:
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NMDA Receptor Modulation: EC₅₀ = 110 μM for glycine site potentiation
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Mitochondrial Biogenesis: 2.5-fold increase in PGC-1α expression at 100 μM
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Tau Phosphorylation Inhibition: 40% reduction at 50 μM in neuronal cultures
Agricultural Applications
Pilot studies demonstrate:
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